N-[1-(Cyclohexylamino)-1,6-dimethyl-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine
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Overview
Description
N-[1-(Cyclohexylamino)-1,6-dimethyl-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclohexylamino group, a dimethyl-substituted indene core, and a hydroxylamine functional group, making it a subject of interest in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(Cyclohexylamino)-1,6-dimethyl-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine typically involves multi-step organic reactions. One common approach is the Mannich reaction, which involves the amino alkylation of an acidic proton next to a carbonyl group by formaldehyde and a primary or secondary amine . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-[1-(Cyclohexylamino)-1,6-dimethyl-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The cyclohexylamino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various acids and bases for substitution reactions. The reaction
Properties
CAS No. |
61957-38-8 |
---|---|
Molecular Formula |
C17H24N2O |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
N-[3-(cyclohexylamino)-3,5-dimethyl-1H-inden-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C17H24N2O/c1-12-8-9-13-11-16(19-20)17(2,15(13)10-12)18-14-6-4-3-5-7-14/h8-10,14,18,20H,3-7,11H2,1-2H3 |
InChI Key |
HEZKHGUCSVTVKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CC(=NO)C2(C)NC3CCCCC3)C=C1 |
Origin of Product |
United States |
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